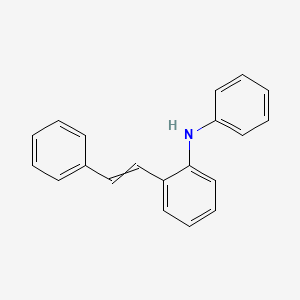

N-Phenyl-2-(2-phenylethenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67345-80-6 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N-phenyl-2-(2-phenylethenyl)aniline |

InChI |

InChI=1S/C20H17N/c1-3-9-17(10-4-1)15-16-18-11-7-8-14-20(18)21-19-12-5-2-6-13-19/h1-16,21H |

InChI Key |

LYXWRHJFQAOPGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of N Phenyl 2 2 Phenylethenyl Aniline Derivatives

Intramolecular Cyclization Pathways (e.g., formation of indoles or other heterocycles)

The spatial proximity of the aniline (B41778) nitrogen and the phenylethenyl group in N-Phenyl-2-(2-phenylethenyl)aniline derivatives makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures, most notably indoles.

Hydroamination Reactions

Intramolecular hydroamination involves the addition of the N-H bond of the aniline moiety across the carbon-carbon triple bond of a 2-alkynylaniline precursor, a close structural analog to the titular compound. This process is a direct and atom-economical method for synthesizing indole (B1671886) rings. The hydroamination cyclization of 2-(2-phenylethynyl)aniline (B188489) is a key step in forming 2-phenyl indole. researchgate.net

Various catalytic systems have been developed to facilitate this transformation. For instance, the reaction can be effectively carried out in a planetary ball mill without the need for a solvent, using zinc bromide (ZnBr2) as a catalyst. researchgate.net Gold catalysts, both heterogeneous and homogeneous, are also highly effective. Gold nanoparticles supported on various materials have been shown to catalyze the intramolecular cyclization of 2-(phenylethynyl)aniline to 2-phenyl-1H-indole. researchgate.net Furthermore, gold-catalyzed intermolecular hydroamination reactions between phenylacetylene (B144264) and substituted anilines have been studied, providing insights into the catalytic cycle. mdpi.com

Kinetic and DFT investigations on gold nanoparticle-catalyzed hydroamination suggest a reaction pathway where the formation of aniline aggregates, stabilized by hydrogen bonds, facilitates the nucleophilic attack of the aniline on the phenylacetylene coordinated to the gold nanoparticle surface. unimi.it

Table 1: Catalysts and Conditions for Hydroamination of 2-Alkynylanilines

| Catalyst/Additive | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ZnBr₂ | Planetary Ball Mill, Solvent-Free | 2-phenyl-1H-indole | 82% | researchgate.net |

| AuNPs-sPSB-t | Neat, 100°C | Aromatic E-ketimine | 90% | unimi.it |

Annulative Formylation Reactions

A particularly innovative intramolecular cyclization is the annulative formylation of o-alkynylanilines. This one-pot reaction creates a 3-formyl indole scaffold through a cascade process. Using a copper(II) catalyst, such as Cu(TFA)₂·xH₂O, and dimethylformamide (DMF) as both the solvent and the formylating agent, o-alkynylanilines undergo a 5-endo-dig cyclization followed by a formylation step. researchgate.net

The proposed mechanism involves the activation of the alkyne's triple bond by the Cu(II) catalyst, which promotes the 5-endo-dig cyclization. This is followed by the insertion of a copper complex into the C=N bond of an intermediate derived from DMF, ultimately leading to the formylated indole product after reaction with water. researchgate.net This method allows for the synthesis of various multisubstituted 3-formyl indoles. researchgate.net

Tandem Cycloannulations

The structure of this compound derivatives is amenable to tandem or cascade reactions, where multiple bond-forming events occur in a single operation. The copper-catalyzed annulative formylation is itself an example of a cascade reaction involving cyclization and formylation. researchgate.net

Another related strategy involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which is accompanied by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds through a nucleophilic intramolecular cyclization followed by an oxidation step, showcasing a tandem approach to complex heterocyclic systems. nih.gov Similarly, catalyst-free methods have been developed to synthesize 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines via a sequential imine condensation–isoaromatization pathway, demonstrating an amination-aromatization strategy. beilstein-journals.org

Electrophilic and Nucleophilic Reactions of the Stilbene (B7821643) Moiety

The 2-(2-phenylethenyl) group, which is a stilbene moiety, contains a carbon-carbon double bond that is a primary site for reactivity. This double bond can participate in both electrophilic and nucleophilic reactions.

The aniline portion of the molecule, being an electron-donating group, activates the aromatic ring and, by extension, the conjugated stilbene double bond towards electrophilic attack. The nitrogen's lone pair can be delocalized into the ring system, increasing the electron density of the double bond and making it more susceptible to reaction with electrophiles such as halogens or strong acids.

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on any of the three phenyl rings of the molecule can profoundly influence its reactivity and the selectivity of its reactions. lumenlearning.com These effects are primarily electronic (inductive and resonance/conjugative) and steric.

Electronic Effects : Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups on the aniline ring increase the electron density on the nitrogen and the π-system. This enhances the nitrogen's nucleophilicity, making it more reactive towards electrophiles and potentially accelerating intramolecular cyclization pathways. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nitrogen's nucleophilicity and deactivate the ring system, slowing down these reactions. lumenlearning.comnih.gov The yield of copper-catalyzed annulative formylation, for example, is affected by substituents on the aniline ring. researchgate.net

Steric Effects : Bulky substituents, particularly those near the reactive sites (ortho to the amine or the ethenyl linker), can sterically hinder the approach of reagents or prevent the molecule from adopting the necessary conformation for a reaction. For instance, bulky groups could influence the regioselectivity of cyclization or addition reactions.

Positional Effects : The position of the substituent matters. In electrophilic aromatic substitution, the existing amino group is a strong ortho-, para-director. However, under strongly acidic conditions (like nitration), the amino group is protonated to the anilinium ion, which becomes a meta-director. doubtnut.com The position of substituents on the N-phenyl ring or the stilbene phenyl ring will similarly modulate the electronic properties of the molecule and influence reaction outcomes. rsc.org

Table 2: Effect of Substituents on N-Formylation of Anilines

| Entry | Aniline Substituent | Product | Isolated Yield | Source |

|---|---|---|---|---|

| a | H | N-phenylformamide | 91% | researchgate.net |

| b | 4-NO₂ | N-(4-nitrophenyl)formamide | 86% | researchgate.net |

| c | 2-NO₂ | N-(2-nitrophenyl)formamide | 85% | researchgate.net |

| g | 4-COCH₃ | N-(4-acetylphenyl)formamide | 85% | researchgate.net |

This table demonstrates that the electronic nature of substituents on the aniline ring affects the yield of N-formylation, with both electron-withdrawing nitro and acetyl groups still allowing the reaction to proceed in high yield under these conditions. researchgate.net

Proposed Reaction Mechanisms and Intermediates

The chemical reactivity of this compound and its derivatives is characterized by several key transformation pathways, primarily involving cyclization reactions. These reactions are influenced by the interplay between the aniline nitrogen, the ethenyl bridge, and the flanking phenyl rings. The proposed mechanisms generally fall into categories such as oxidation-initiated cyclization, electrophilic cyclization, and photocyclization, each involving distinct intermediates.

Oxidation-Initiated Cyclization for Indole Synthesis

A significant reaction pathway for N-substituted 2-alkenylanilines, including derivatives of this compound, is the formation of indole scaffolds through a metal-free, three-step sequence. nih.govmdpi.com This process is particularly noted for its operational simplicity, employing common and relatively inexpensive reagents. mdpi.com

The proposed mechanism proceeds as follows:

Epoxidation: The initial step involves the oxidation of the alkene double bond in the 2-styryl moiety using an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA). This results in the formation of a metastable epoxide intermediate. mdpi.com

Intramolecular Cyclization: The aniline nitrogen, acting as an intramolecular nucleophile, attacks one of the electrophilic carbons of the epoxide ring. This acid-catalyzed cyclization is regioselective. The nucleophilicity of the nitrogen atom is a critical factor in this step; electron-withdrawing substituents on the nitrogen (like a nosyl group) can significantly slow down the reaction compared to more neutral or electron-donating substituents (like a tosyl group). mdpi.com

Elimination: The resulting hydroxylated intermediate undergoes an acid-catalyzed elimination of a water molecule (dehydration) to restore aromaticity, yielding the final substituted indole derivative. nih.govmdpi.com

A key intermediate in this cascade is the epoxide of the N-substituted 2-alkenylaniline . mdpi.com The entire sequence represents a C-H amination that is achieved without the use of metal catalysts. mdpi.com

Table 1: Proposed Mechanism for Oxidation-Initiated Indole Synthesis

| Step | Description | Intermediate | Reagents |

| 1. Oxidation | The ethenyl double bond is converted into an epoxide. | Epoxide of the 2-alkenylaniline | m-CPBA, NaHCO₃ |

| 2. Cyclization | Intramolecular nucleophilic attack by the aniline nitrogen on the epoxide ring. | Hydroxylated indoline (B122111) derivative | Trifluoroacetic Acid (TFA) |

| 3. Elimination | Acid-catalyzed dehydration to form the aromatic indole ring. | Final Indole Product | Trifluoroacetic Acid (TFA) |

Photocyclization via Dihydrophenanthrene Intermediates

Derivatives of this compound, as analogues of stilbene, are susceptible to photochemical reactions. The Mallory reaction describes the photocyclodehydrogenation of stilbenes to form phenanthrenes. nih.govnih.gov This reaction provides a pathway to complex, fused heterocyclic systems.

The generally accepted mechanism involves these key stages:

Photoisomerization: Under UV irradiation, the more stable trans-isomer of the stilbene analogue undergoes isomerization to the cis-isomer. nih.govresearchtrends.net

Electrocyclic Reaction: The cis-isomer, in an excited state, undergoes a 6π conrotatory electrocyclic reaction to form a highly unstable trans-4a,4b-dihydrophenanthrene (DHP) intermediate. nih.govresearchgate.net

Oxidation: This DHP intermediate is transient and, in the presence of an oxidizing agent (such as iodine or molecular oxygen), is aromatized to the stable phenanthrene (B1679779) system. nih.govresearchgate.net Without an oxidant, the DHP typically reverts to the cis-stilbene. nih.gov

For a substrate like this compound, this reaction would result in the formation of a dibenzo[c,f]azepine ring system. The crucial, albeit short-lived, intermediate in this pathway is the dihydrophenanthrene (DHP) derivative . nih.gov

Table 2: Key Stages of the Mallory Photocyclization Reaction

| Stage | Description | Key Intermediate | Conditions |

| 1. Isomerization | trans-stilbene → cis-stilbene | cis-Stilbene isomer | UV light |

| 2. Electrocyclization | 6π electrocyclic ring-closure of the cis-isomer. | trans-4a,4b-Dihydrophenanthrene (DHP) | UV light |

| 3. Aromatization | Oxidation of the DHP intermediate to the final product. | Aromatic phenanthrene-type system | Oxidizing agent (e.g., I₂, O₂) |

Electrophilic Cyclization Pathways

The reaction of 2-alkenylanilines can also be initiated by electrophiles, leading to the formation of six-membered rings like those in quinoline (B57606) derivatives. While much of the detailed research has focused on the more reactive 2-alkynyl-aniline substrates, the principles can be extended to their alkene counterparts. nih.govnih.gov

The proposed mechanism for electrophilic cyclization is:

Electrophilic Attack: An electrophile (E⁺), such as a halogen from ICl or Br₂, attacks the ethenyl double bond. This forms a reactive, cationic intermediate, potentially a bridged halonium ion.

Intramolecular Nucleophilic Attack: The aniline nitrogen attacks the electron-deficient carbon in a 6-endo-dig cyclization fashion (for alkynes) or a 6-endo-trig fashion (for alkenes). nih.govnih.gov This step forms the new six-membered ring. The nucleophilicity of the aromatic ring, which can be modulated by substituents, is key to the success of this step. nih.gov

Rearomatization: The resulting cyclized intermediate undergoes subsequent steps, such as deprotonation or elimination, to yield the final aromatic quinoline product.

In these reactions, a key proposed species is the vinylic cation intermediate (or its alkene equivalent) formed after the initial electrophilic attack. nih.gov The choice of electrophile (e.g., ICl, I₂, Br₂, PhSeBr) allows for the direct installation of various functional groups at the 3-position of the resulting quinoline ring. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

While specific experimental NMR data for N-Phenyl-2-(2-phenylethenyl)aniline is not available in the cited literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its constituent chemical environments.

¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the three distinct phenyl rings and the vinylic protons of the ethenyl bridge. The aromatic region, likely between 6.5 and 8.0 ppm, would show a series of multiplets resulting from the various coupling patterns of the protons on the N-phenyl group, the 2-substituted aniline (B41778) ring, and the terminal phenyl ring of the styryl group. The two vinylic protons of the (E)- or trans-configured phenylethenyl group would be expected to appear as a pair of doublets, with a characteristic large coupling constant (J value), typically around 16-17 Hz, confirming the trans geometry. rsc.org The proton of the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display a multitude of signals, primarily in the aromatic region (typically 110-150 ppm). Distinct signals would be anticipated for the carbons of the three phenyl rings, with quaternary carbons showing lower intensity. The two vinylic carbons of the ethenyl linker would also have characteristic shifts in this region. The complexity of the spectrum would provide a fingerprint of the molecule, confirming the presence of all 20 carbon atoms in their unique electronic environments. For comparison, in the related compound 2-(phenylethynyl)aniline, aromatic and ethynyl (B1212043) carbons appear in a range from 85 to 146 ppm. rsc.org

Due to the absence of specific experimental data, a data table for NMR shifts cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Although a specific spectrum for this compound is not found in the searched literature, expected vibrational modes can be inferred.

A sharp, medium-intensity band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. rsc.org Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C=C stretching of the vinyl group is expected around 1600-1650 cm⁻¹. For a trans-substituted alkene, a strong out-of-plane C-H bending vibration (wag) is typically observed around 960-970 cm⁻¹, which would be a key indicator of the styryl group's stereochemistry. rsc.org

A data table of specific IR absorptions is not provided as experimental spectra were not available in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (molecular formula C₂₀H₁₇N), the calculated exact mass is approximately 271.14 g/mol .

In an electron ionization (EI) mass spectrum, an intense molecular ion peak ([M]⁺) at m/z = 271 would be expected, confirming the molecular weight. Aromatic amines are known to exhibit stable molecular ions. nist.gov The fragmentation pattern would likely involve cleavage at the bonds adjacent to the nitrogen atom and within the ethenyl linker. Common fragmentation pathways for aromatic amines can include the loss of a hydrogen atom. nist.gov The presence of the N-phenyl and styryl groups would lead to characteristic fragments, although detailed analysis would require experimental data which is not available in the consulted literature.

A data table for mass spectrometry fragmentation is omitted due to the lack of experimental data.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

The UV-Visible absorption spectrum of this compound is dictated by its extensive conjugated π-electron system. The structure allows for low-energy π → π* electronic transitions, resulting in strong absorption in the UV and potentially the visible range.

Derivatives containing styryl groups are known to exhibit intense absorption bands. mdpi.com For instance, ligands with 2,9-bis(styryl)-1,10-phenanthroline units show absorption bands between 330–380 nm. mdpi.com The related compound, 2-(2-phenylethynyl)aniline (B188489), displays absorption maxima that can be analyzed to understand its electronic properties. researchgate.net It is expected that this compound would have a primary absorption band in the UVA range (315-400 nm) due to the large conjugated system spanning the three phenyl rings and the vinyl bridge. The exact position of the absorption maximum (λ_max) would be sensitive to the solvent environment.

Fluorescence Spectroscopy for Emission Characteristics

Compounds with extended π-conjugation and structural rigidity, such as those containing triphenylamine (B166846) and styryl moieties, are often highly fluorescent. Dilute solutions of trans-9-(2-phenylethenyl)anthracene, a structurally related compound, show strong fluorescence under UV light. rsc.org Similarly, N-phenyl-1-naphthylamine is a well-known fluorescent probe whose emission responds to its environment. nih.gov

Therefore, this compound is predicted to be a fluorescent molecule. Upon excitation at its absorption maximum (likely in the UVA range), it would be expected to emit light at a longer wavelength, likely in the blue or green region of the visible spectrum. The specific excitation and emission wavelengths, as well as the fluorescence quantum yield, would need to be determined experimentally.

Electrochemiluminescence (ECL) Studies of Derivatives

Electrochemiluminescence (ECL) is a process where species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. While specific ECL studies on this compound or its direct derivatives were not found in the searched literature, triphenylamine derivatives are known to be effective ECL emitters. Their ability to form stable radical cations makes them suitable candidates for ECL applications, often used as co-reactants or as the primary luminophore. Further research would be required to determine the ECL properties of this compound.

Spectroelectrochemistry for Redox Properties

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as its oxidation state is varied. The this compound molecule contains a triphenylamine (TPA) core, which is known to be electrochemically active.

Studies on TPA derivatives show that they undergo reversible or quasi-reversible oxidation processes. The first oxidation typically involves the removal of an electron from the nitrogen atom to form a stable cation radical (TPA⁺•). This process is associated with a dramatic color change and the appearance of new, strong absorption bands in the visible and near-infrared (NIR) regions. A second oxidation step may occur at higher potentials to form a dication.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. While crystallographic information for structurally related compounds, such as 2-(2-phenylethynyl)aniline and N,N-diphenyl-4-vinylaniline, is available and indexed in resources like the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), no experimental unit cell parameters, space group, or detailed atomic coordinates for the title compound could be located. nih.govnih.gov

Therefore, a detailed analysis of the molecular geometry, intermolecular interactions, and packing in the solid state for this compound, based on experimental single-crystal X-ray diffraction, cannot be provided at this time.

Derivatization Strategies and Structure Property Relationships in N Phenyl 2 2 Phenylethenyl Aniline Systems

Substitution Effects on Electronic Properties

The electronic landscape of the N-Phenyl-2-(2-phenylethenyl)aniline scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. These modifications can significantly alter the molecule's absorption and emission characteristics, making it a versatile platform for creating materials with tailored optical properties.

Impact of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the styryl or aniline (B41778) moieties of the core structure profoundly influences the intramolecular charge transfer (ICT) character of the molecule. This, in turn, dictates its photophysical behavior.

Generally, the presence of an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), on the phenylethenyl part of the molecule leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the increased electron density in the excited state, which stabilizes the lowest unoccupied molecular orbital (LUMO) and reduces the HOMO-LUMO energy gap. Conversely, the introduction of an electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, can lead to a hypsochromic (blue) shift or a more complex behavior depending on the position and strength of the group. researchgate.net

For instance, in related styrylquinoline systems, which share a similar styryl-aromatic framework, the introduction of an -OCH₃ donor substituent on the styryl moiety results in a broader luminescence band. mdpi.com In contrast, derivatives of Malachite Green containing electron-withdrawing groups in the phenyl ring show a modification in the position of the first-frequency band that is approximately linearly related to the Hammett substituent constant. researchgate.net

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the photophysical properties of analogous styryl-aromatic systems.

| Substituent Type | Effect on Absorption (λ_max) | Effect on Emission (λ_em) | Effect on Fluorescence Quantum Yield (Φ_f) |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Red-shift | Red-shift | Generally increases |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Variable (can be red or blue-shifted) | Variable (can be red or blue-shifted) | Generally decreases |

Positional Isomer Effects on Conjugation and Photophysics

The position of a substituent on the aromatic rings of this compound can have a dramatic effect on the extent of π-conjugation and, consequently, on the molecule's photophysical properties. Moving a substituent from one position to another can alter the orbital overlap and the charge distribution in both the ground and excited states.

Research on single benzene (B151609) fluorophores has demonstrated that the positional arrangement of electron-donating and electron-withdrawing groups can modulate the emission wavelength over a wide range, from 322 to 539 nm. rsc.org This highlights the critical role of isomerism in tuning the optical properties. For example, a substituent at the para-position of the phenylethenyl ring will generally have a stronger influence on the conjugation pathway compared to a substituent at the meta-position, due to more effective resonance stabilization. Similarly, substitution on the N-phenyl ring versus the other phenyl ring of the aniline moiety can lead to distinct photophysical outcomes.

In 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, a related class of compounds, even a simple methyl group at the ortho position of the aryl group has a minor impact, resulting in a slight red shift in the optical transitions compared to the unsubstituted derivative. beilstein-journals.org This indicates that even subtle changes in substituent position can be used to fine-tune the electronic properties.

N-Substitution Effects on Reactivity and Photophysics

For example, replacing the phenyl group on the nitrogen with an alkyl group could increase the electron-donating ability of the nitrogen, potentially leading to a red shift in the absorption and emission spectra. The steric bulk of the N-substituent can also influence the torsional angle between the aniline and the rest of the molecule, which in turn affects the degree of π-conjugation and the photophysical properties.

Strategies for Introducing Halogens as Elaboration Points

The introduction of halogen atoms (F, Cl, Br, I) into the this compound framework is a powerful strategy for creating "elaboration points" for further chemical modification. Halogenated derivatives can serve as versatile precursors for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the synthesis of more complex and functionalized molecules.

One common method for introducing halogens is through electrophilic halogenation. For instance, well-defined halogenated syndiotactic polystyrenes and ethylene/styrene (B11656) copolymers have been synthesized through the coordination polymerization of a silylated styrene monomer followed by a silicon-halogen exchange using reagents like iodine chloride or N-bromosuccinimide. rsc.org A similar strategy could be adapted for the selective halogenation of the this compound system.

The synthesis of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives has been accomplished via a one-pot double Sonogashira cross-coupling method, demonstrating the utility of halogenated precursors in building complex π-conjugated systems. beilstein-journals.org The presence of a halogen, such as chlorine, on the acridine (B1665455) core allows for these subsequent coupling reactions.

The following table outlines some common halogenation reagents and their potential applications in derivatizing the this compound system.

| Halogenating Reagent | Halogen Introduced | Potential Application |

| N-Bromosuccinimide (NBS) | Bromine | Suzuki, Sonogashira, Buchwald-Hartwig coupling |

| N-Chlorosuccinimide (NCS) | Chlorine | Suzuki, Sonogashira, Buchwald-Hartwig coupling |

| Iodine Chloride (ICl) | Iodine | Stille, Suzuki, Sonogashira coupling |

| Selectfluor® | Fluorine | Introduction of fluorine for tuning electronic properties |

π-Conjugation Pathway Modulation

Altering the π-conjugation pathway of this compound is a fundamental strategy for manipulating its electronic and optical properties. This can be achieved by extending the conjugated system through the addition of further aromatic or unsaturated units, or by modifying the connectivity of the existing π-system.

Expanding the π-conjugated system generally leads to a bathochromic shift in the absorption and emission spectra and can enhance the molar extinction coefficient. For example, the synthesis of expanded poly(L-amino acid)s containing phenylethynyl(terpyridine)platinum(II) moieties in the main chain demonstrates how the incorporation of metal complexes and extended aromatic systems can lead to red-shifted Cotton effects, suggesting an extension of the π-conjugated system along the polymer backbone. acs.org

In the case of 4-styryl-N,N-diethylaniline derivatives, the extension of the π-conjugated system is crucial for facilitating an effective intramolecular charge transfer process, which in turn improves their photophysical properties, leading to high molar extinction coefficients and large Stokes shifts. researchgate.net

Strategies for modulating the π-conjugation pathway in this compound could include:

Introduction of additional phenylethenyl or other unsaturated groups: This would extend the linear π-conjugation.

Annulation reactions: Creating fused ring systems to rigidify the structure and enhance electronic communication.

Cross-coupling reactions: Using halogenated derivatives to append other aromatic or heteroaromatic moieties.

By systematically applying these derivatization strategies, it is possible to create a library of this compound-based compounds with a wide range of electronic and photophysical properties, suitable for various applications in materials science and beyond.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl enamines, including N-Phenyl-2-(2-phenylethenyl)aniline, is a cornerstone of their continued investigation. While traditional methods like the Heck reaction have proven effective, the future lies in the development of more sustainable and efficient synthetic routes. evitachem.com

Current research is focused on several key areas:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of catalyst-free reactions are gaining prominence. researchgate.netacs.org Microwave-assisted synthesis is also being explored to accelerate reaction times and improve energy efficiency. researchgate.net

Atom Economy: Methodologies that maximize the incorporation of starting materials into the final product are highly desirable. organic-chemistry.org This includes domino reactions and one-pot syntheses that reduce the number of purification steps and minimize waste. researchgate.net

Novel Starting Materials: Researchers are investigating the use of readily available and less hazardous starting materials. For instance, methods for synthesizing substituted anilines from cyclohexanones and the direct functionalization of alkanes represent promising avenues. acs.orgacs.org

| Synthetic Approach | Key Features | Sustainability Aspect |

| Microwave-Assisted Synthesis | Accelerated reaction times, direct heating of reactants. researchgate.net | Reduced energy consumption, potential for solvent-free conditions. researchgate.net |

| Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive metal catalysts. researchgate.net | Eliminates catalyst-related waste and purification steps. researchgate.net |

| Plasma-Microdroplet Approach | Mild reaction conditions for the functionalization of inert substrates. acs.org | Green alternative to conventional high-temperature catalysis. acs.org |

| Palladium-Catalyzed Amination | Efficient construction of enamine skeletons from inactive olefins. organic-chemistry.org | High atom economy and functional group tolerance. organic-chemistry.org |

Advanced Computational Design and Prediction of Novel Derivatives

The use of computational tools is revolutionizing the design and discovery of new molecules. For this compound derivatives, in silico methods are being employed to predict their properties and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of N-aryl derivatives with their biological activities. mdpi.comresearchgate.netnih.govdundee.ac.uk These models can predict the potential of new derivatives as, for example, inhibitors of specific enzymes. mdpi.comresearchgate.netnih.gov Key descriptors in these models often include lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag, CHI-1). mdpi.comnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-like potential of new compounds. mdpi.com These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity early in the drug discovery process. mdpi.com

Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein, providing insights into its mechanism of action. mdpi.com For instance, docking studies can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are essential for biological activity. mdpi.com

A recent QSAR study on N-aryl derivatives as potential inhibitors for enzymes relevant to Alzheimer's disease demonstrated the predictive power of these models. The study successfully correlated molecular descriptors with inhibitory activity, providing a framework for the design of more potent inhibitors. mdpi.comresearchgate.netnih.govdundee.ac.uk

Exploration of New Catalytic Systems for Transformations

The development of novel catalytic systems is critical for expanding the synthetic utility of this compound and its derivatives. Research in this area is focused on enhancing selectivity, efficiency, and sustainability.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. nih.govnih.gov Photocatalytic methods are being developed for the synthesis of N-arylindoles and the amination of aryl halides, demonstrating the potential for constructing complex molecular architectures. nih.govnih.gov

Electrocatalysis: Electrocatalytic methods provide a green alternative to traditional chemical redox reactions. For example, the electrocatalytic reduction of substituted nitrobenzenes to anilines in aqueous solution at room temperature avoids the use of harsh reagents and high temperatures. acs.org

Novel Metal Catalysts: While palladium has been a workhorse in this field, researchers are exploring other transition metals like nickel and copper for their unique catalytic properties and lower cost. nih.govbeilstein-archives.org For instance, nickel-catalyzed systems have been developed for the synthesis of enaminones. beilstein-archives.org

| Catalytic System | Transformation | Advantages |

| Visible-Light Photocatalysis | N-arylindole synthesis, amination of aryl halides. nih.govnih.gov | Mild conditions, use of renewable energy source. nih.govnih.gov |

| Electrocatalysis | Reduction of nitrobenzenes to anilines. acs.org | Room temperature, aqueous solution, avoids harsh reagents. acs.org |

| Nickel Catalysis | Enaminone synthesis. beilstein-archives.org | Lower cost compared to palladium, unique reactivity. beilstein-archives.org |

| Gold Catalysis | Intramolecular cyclization of 2-(phenylethynyl)aniline. researchgate.net | High efficiency, dependent on nanoparticle size. researchgate.net |

Integration into Hybrid Molecular Systems for Enhanced Functionality

The unique electronic and photophysical properties of the stilbene-aniline scaffold make it an attractive building block for the construction of advanced functional materials. researchgate.net

Organic Electronics: Derivatives of stilbene (B7821643) are being investigated for their applications in organic light-emitting diodes (OLEDs), fluorescent whitening agents, and sensors due to their remarkable optical properties. researchgate.netmdpi.com

Supramolecular Chemistry: The ability of N-aryl enamines to participate in non-covalent interactions makes them suitable for the construction of self-assembling supramolecular architectures with tailored properties. researchgate.net

Bio-conjugation: The modification of natural products with amine-containing structures can lead to improved pharmacological properties. researchgate.net The integration of the this compound core into biologically active molecules is an emerging area of research.

The development of hybrid materials incorporating stilbene derivatives has shown promise in various fields. For example, stilbene-based fluorescent dyes are being synthesized for applications in polymer films and as sensors. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Phenyl-2-(2-phenylethenyl)aniline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroamination of alkynes. For example, palladium/benzoic acid systems under inert atmospheres (e.g., nitrogen) in dichloromethane (DCM) at 0°C–25°C are effective. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline derivatives to alkyne substrates) and reaction times (22–26 hours). Triethylamine is often used as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of This compound?

- Methodological Answer :

- ¹³C NMR : Identifies carbon environments, such as aromatic carbons (δ 127–148 ppm) and ethenyl carbons (δ 114–130 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₃BrNSe: 460.0174; experimental: 460.0178).

- FTIR : Confirms functional groups (e.g., C=C stretching at ~1599 cm⁻¹ and N-H bending at ~3057 cm⁻¹). Multi-technique cross-validation is essential .

Q. How does the electronic environment of the ethenyl group influence the stability of This compound?

- Methodological Answer : The conjugation between the ethenyl group and aromatic rings enhances stability via resonance. UV-Vis spectroscopy can monitor π→π* transitions (e.g., λmax ~250–300 nm). Computational DFT studies further predict electron density distribution, guiding structural modifications to mitigate degradation (e.g., oxidative cleavage) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity in hydroamination reactions involving This compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict whether Markovnikov or anti-Markovnikov addition dominates. For example, electron-withdrawing substituents on the alkyne favor anti-Markovnikov pathways. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. What methodologies assess the environmental fate of This compound in soil and water systems?

- Methodological Answer :

- Soil Migration Studies : Use soil column experiments with varying pumping speeds to simulate groundwater flow. LC-MS/MS quantifies residual concentrations in different soil layers.

- Biodegradation Assays : Screen microbial strains (e.g., Pseudomonas spp.) engineered with aniline dioxygenase promoters. qPCR monitors gene expression levels under varying aniline concentrations .

Q. How do structural modifications of This compound affect its biological activity, such as enzyme inhibition?

- Methodological Answer : Introduce sulfonate or halogen groups via nucleophilic substitution (e.g., sulfonyl chlorides in DCM). Evaluate inhibitory effects using enzyme kinetics (e.g., HDAC3 inhibition via fluorescence polarization assays). SAR analysis correlates substituent electronegativity with IC₅₀ values .

Q. How to resolve contradictions in catalytic efficiency data across studies using different transition metal catalysts?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst loading) and employ turnover frequency (TOF) calculations. For example, compare Pd vs. Ru catalysts in hydroamination using normalized TOF (mol product/mol catalyst/hour). Reproducibility tests across independent labs are critical .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.